molecular formula C9H13ClN2 B12436359 (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Cat. No.: B12436359
M. Wt: 184.66 g/mol
InChI Key: OTQZVPTXGGYAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: ®-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced further to form fully saturated amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

®-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride: Another tetrahydroquinoline derivative with potential therapeutic applications.

    Quinazoline and Quinazolinone Derivatives: These compounds share structural similarities and are used in the synthesis of pharmacologically active molecules.

Uniqueness: ®-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H

InChI Key

OTQZVPTXGGYAOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.